Cas no 21602-70-0 (2-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanol - iodomethane (1:1))
![2-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanol - iodomethane (1:1) structure](https://www.kuujia.com/scimg/cas/21602-70-0x500.png)
21602-70-0 structure
Product name:2-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanol - iodomethane (1:1)
2-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanol - iodomethane (1:1) Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanol - iodomethane (1:1)
- DTXSID00175989
- Piperazine, 4-(1-phenylcyclohexyl)-, monomethiodide
- Piperazinium, 4-beta-hydroxyethyl-1-methyl-1-(1-phenylcyclohexyl)-, iodide
- 21602-70-0
- 4-beta-Hydroxyethyl-1-methyl-1-(1-phenylcyclohexyl)piperazinium, iodide
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- Inchi: InChI=1S/C18H28N2O.CH3I/c21-16-15-19-11-13-20(14-12-19)18(9-5-2-6-10-18)17-7-3-1-4-8-17;1-2/h1,3-4,7-8,21H,2,5-6,9-16H2;1H3
- InChI Key: SQWUKNIHXJTXPV-UHFFFAOYSA-N
- SMILES: CI.C1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)CCO
Computed Properties
- Exact Mass: 430.14783
- Monoisotopic Mass: 430.14811g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 302
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.7Ų
Experimental Properties
- PSA: 26.71
2-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanol - iodomethane (1:1) Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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